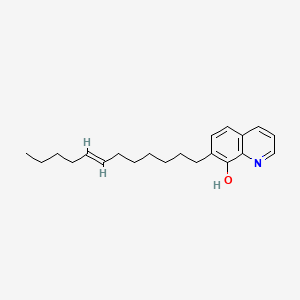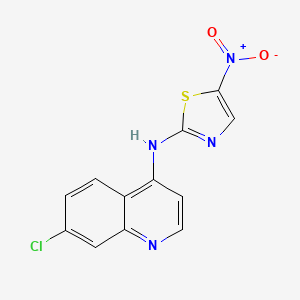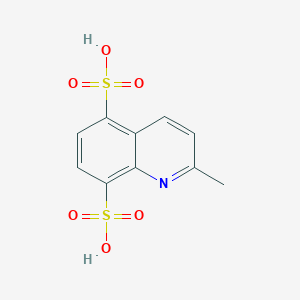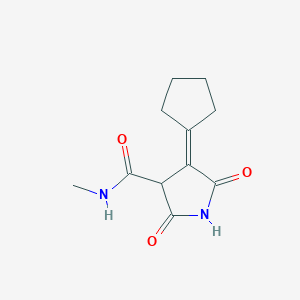
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C11H14N2O3. It is known for its unique structure, which includes a cyclopentylidene group attached to a pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide typically involves the reaction of cyclopentanone with N-methyl-2,5-dioxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. Industrial methods focus on optimizing the efficiency and cost-effectiveness of the synthesis process while ensuring the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide include other carboxamides and pyrrolidine derivatives. Some examples are:
- N-methyl-2,5-dioxopyrrolidine-3-carboxamide
- Cyclopentylidene-2,5-dioxopyrrolidine-3-carboxamide
- N-methyl-2,5-dioxopyrrolidine-3-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique cyclopentylidene group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
92491-50-4 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-cyclopentylidene-N-methyl-2,5-dioxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-9(14)8-7(6-4-2-3-5-6)10(15)13-11(8)16/h8H,2-5H2,1H3,(H,12,14)(H,13,15,16) |
InChI-Schlüssel |
HGICDXHEKIKSFB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1C(=C2CCCC2)C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
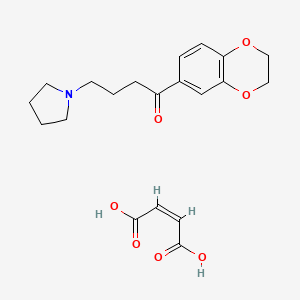


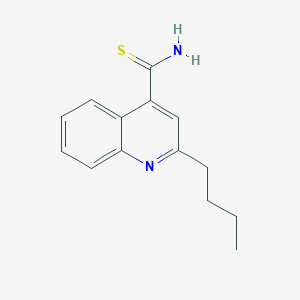
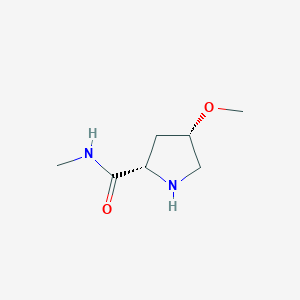

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

